Product packaging for (E)-tert-butyl 4-styrylbenzoate(Cat. No.:)

(E)-tert-butyl 4-styrylbenzoate

Cat. No.: B14186184
M. Wt: 280.4 g/mol
InChI Key: XBYYGUZLHAWYHU-MDZDMXLPSA-N
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Description

(E)-tert-butyl 4-styrylbenzoate is a high-purity chemical compound offered for research and development purposes. This molecule features a styryl backbone, a structure known for its rigidity and conjugation, which is of significant interest in the development of advanced materials. The tert-butyl benzoate group enhances solubility in organic solvents and introduces steric bulk, which can be utilized to influence material properties and chemical reactivity. In scientific research, this compound serves as a valuable building block. Its extended pi-conjugated system makes it a candidate for use in organic electronic materials. Furthermore, the styryl moiety is a common feature in fluorophores and compounds used in the synthesis of liquid crystals. The reactive alkene group in its structure also allows it to be used as a precursor in cross-coupling reactions and polymerizations, facilitating the creation of more complex molecular architectures (Polymer, 2014, 55, 1, 14-24). This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20O2 B14186184 (E)-tert-butyl 4-styrylbenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

IUPAC Name

tert-butyl 4-[(E)-2-phenylethenyl]benzoate

InChI

InChI=1S/C19H20O2/c1-19(2,3)21-18(20)17-13-11-16(12-14-17)10-9-15-7-5-4-6-8-15/h4-14H,1-3H3/b10-9+

InChI Key

XBYYGUZLHAWYHU-MDZDMXLPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)/C=C/C2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C=CC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for E Tert Butyl 4 Styrylbenzoate

Retrosynthetic Analysis of the (E)-Styrylbenzoate Moiety

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. deanfrancispress.comyoutube.com For (E)-tert-butyl 4-styrylbenzoate, the analysis can proceed via several logical disconnections based on reliable chemical reactions.

Two primary disconnections are immediately apparent: the ester linkage and the carbon-carbon double bond of the styryl group.

C-O Ester Bond Disconnection: A functional group interconversion (FGI) approach suggests disconnecting the ester bond first. This leads to 4-styrylbenzoic acid and tert-butanol (B103910) (or isobutylene). This route simplifies the problem to the synthesis of the substituted benzoic acid, which can then be esterified.

C=C Olefin Bond Disconnection: Alternatively, the central (E)-alkene can be disconnected. This suggests olefination reactions like the Wittig or Horner-Wadsworth-Emmons (HWE) reactions. This disconnection would lead to tert-butyl 4-formylbenzoate (B8722198) and a benzyl-derived phosphorus reagent (an ylide or phosphonate).

C-C Aryl-Vinyl Bond Disconnection: A third strategy involves disconnecting one of the C-C single bonds forming the styryl unit. This points towards transition metal-catalyzed cross-coupling reactions.

A disconnection between the phenyl ring and the alkene (Cα-Caryl) suggests a Heck reaction between a 4-halobenzoate ester and styrene (B11656).

The same disconnection also suggests a Suzuki-Miyaura coupling between a 4-halobenzoate ester and a styrylboronic acid, or between a 4-(alkoxycarbonyl)phenylboronic acid and a vinyl halide.

These primary disconnections form the basis for the synthetic strategies discussed in the following sections.

Classical Condensation and Esterification Approaches

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

The formation of the styrenic double bond is a critical step in synthesizing the target molecule from a benzaldehyde (B42025) precursor. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods for such transformations. nih.govtamu.edu Both involve the reaction of a carbonyl compound with a phosphorus-stabilized carbanion. tamu.eduwiley-vch.de

The Wittig reaction utilizes a phosphonium (B103445) ylide, generated by deprotonating a benzylphosphonium salt with a strong base. youtube.com While versatile, the stereochemical outcome of the Wittig reaction can be variable. The use of non-stabilized ylides often leads to the (Z)-alkene, whereas stabilized ylides (containing an electron-withdrawing group on the carbanion) favor the (E)-alkene. acs.org

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, employs a phosphonate-stabilized carbanion. wiley-vch.de This reagent is typically generated by treating a diethyl benzylphosphonate with a base like sodium hydride or potassium tert-butoxide. The HWE reaction almost exclusively produces the thermodynamically more stable (E)-alkene, making it the superior method for obtaining the desired stereochemistry of this compound. researchgate.netjuliethahn.com The water-soluble phosphate (B84403) byproduct is also more easily removed during workup compared to the triphenylphosphine (B44618) oxide from the Wittig reaction. wiley-vch.de

Table 1: Comparison of Wittig and HWE Reactions for (E)-Styrylbenzoate Synthesis
FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Phosphorus ReagentPhosphonium Ylide (from Triphenylphosphine)Phosphonate Carbanion (from Triethyl Phosphite)
Typical PrecursorsBenzyltriphenylphosphonium (B107652) halide + tert-butyl 4-formylbenzoateDiethyl benzylphosphonate + tert-butyl 4-formylbenzoate
StereoselectivityVariable; often gives E/Z mixtures, can favor Z-isomer. acs.orgHighly selective for the (E)-isomer. researchgate.netchegg.com
ByproductTriphenylphosphine oxide (often difficult to separate)Dialkyl phosphate salt (water-soluble, easy to remove). wiley-vch.de
Reactivity of CarbanionLess nucleophilicMore nucleophilic and more basic. wiley-vch.de

Steglich and DCC-Mediated Esterification Protocols

Following the retrosynthetic path that begins with the disconnection of the ester bond, the final step would be the esterification of 4-styrylbenzoic acid with tert-butanol. Due to the steric bulk of the tert-butanol, standard Fischer esterification conditions are harsh and would likely lead to elimination (formation of isobutylene). organic-chemistry.org Milder methods using coupling agents are therefore required.

DCC-mediated esterification involves using N,N'-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the condensation of a carboxylic acid and an alcohol. google.comlibretexts.org The DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. organic-chemistry.org The alcohol then attacks this intermediate to form the ester, generating the insoluble dicyclohexylurea (DCU) byproduct, which can be removed by filtration. wikipedia.org However, this reaction can be slow, and the O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, a side product that halts the reaction. organic-chemistry.org

The Steglich esterification is a significant improvement on the simple DCC protocol. It involves the addition of a catalytic amount (typically 5-10 mol%) of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgorganic-chemistry.org DMAP acts as a superior acyl transfer agent. It intercepts the O-acylisourea intermediate to form a reactive N-acylpyridinium species. This new intermediate is more susceptible to nucleophilic attack by the alcohol and is incapable of the unproductive N-acylurea rearrangement. organic-chemistry.org This modification makes the esterification faster and higher-yielding, and it is particularly effective for sterically hindered alcohols like tert-butanol. organic-chemistry.orgrsc.org

Table 2: Reagents for Steglich Esterification
ReagentRoleTypical Conditions
4-Styrylbenzoic AcidCarboxylic Acid Substrate1 equivalent
tert-ButanolAlcohol Substrate1-1.5 equivalents
DCC (Dicyclohexylcarbodiimide)Coupling/Dehydrating Agent1.1 equivalents
DMAP (4-Dimethylaminopyridine)Acyl-Transfer Catalyst0.1 equivalents. wikipedia.org
Dichloromethane (CH₂Cl₂)Aprotic SolventReaction performed at 0°C to room temperature. youtube.com

Transition Metal-Catalyzed Coupling Reactions for Styrylbenzoate Synthesis

Palladium-catalyzed cross-coupling reactions offer powerful and efficient alternatives for constructing the C-C bonds of the styryl framework with high stereo- and regioselectivity.

Heck Reactions and Variants in C-C Bond Formation

The Mizoroki-Heck reaction is one of the most effective methods for synthesizing stilbene (B7821643) derivatives. thsci.com It involves the palladium-catalyzed reaction of an aryl halide with an alkene. sctunisie.org To synthesize this compound, this reaction would couple tert-butyl 4-halobenzoate (where the halide is typically I or Br) with styrene. The reaction generally proceeds with high trans selectivity.

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate a palladium hydride species. A base is required to neutralize the hydrogen halide formed and regenerate the Pd(0) catalyst. sctunisie.org Various palladium sources (e.g., Pd(OAc)₂, PdCl₂) and bases (e.g., Et₃N, K₂CO₃) can be employed. sctunisie.org

Suzuki-Miyaura Cross-Coupling for Styryl and Benzoate (B1203000) Scaffolds

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, involving the reaction between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. nih.gov This reaction is renowned for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents and byproducts. nih.gov

For the synthesis of this compound, two convergent pathways are viable:

Pathway A: Coupling of tert-butyl 4-halobenzoate with trans-2-phenylvinylboronic acid (or its potassium trifluoroborate salt). uliege.be

Pathway B: Coupling of 4-(tert-butoxycarbonyl)phenylboronic acid with a vinyl halide such as (E)-β-bromostyrene.

The reaction proceeds via a catalytic cycle of oxidative addition, transmetalation (where the organic group is transferred from boron to palladium), and reductive elimination to form the new C-C bond and regenerate the catalyst. nih.govyoutube.com The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific substrates. uliege.be

Table 3: Comparison of Heck and Suzuki Reactions for (E)-Styrylbenzoate Synthesis
FeatureHeck ReactionSuzuki-Miyaura Reaction
Key Reactantstert-butyl 4-halobenzoate + Styrenetert-butyl 4-halobenzoate + Styrylboronic Acid OR 4-(tert-butoxycarbonyl)phenylboronic acid + Vinyl Halide
Bond FormedAryl C-C VinylAryl C-C Vinyl
Catalyst SystemPd(0) or Pd(II) precursor, often with phosphine (B1218219) ligands or ligandless. sctunisie.orgPd(0) or Pd(II) precursor with phosphine or NHC ligands. uliege.be
Key StepMigratory Insertion / β-Hydride EliminationTransmetalation from Boron to Palladium. nih.gov
StereochemistryTypically forms the (E)-isomer. nih.govRetention of alkene geometry from the vinylboron or vinyl halide starting material. uliege.be
Substrate ScopeBroad for aryl halides and alkenes.Extremely broad; high functional group tolerance. nih.gov

Chemo- and Stereoselective Synthesis of this compound

Achieving high chemo- and stereoselectivity is crucial in the synthesis of this compound to ensure the desired isomeric purity and to avoid side reactions with the ester functionality. The Knoevenagel condensation is a powerful and widely used method for the formation of carbon-carbon double bonds and is particularly well-suited for the synthesis of stilbene derivatives. numberanalytics.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a base. numberanalytics.com

For the synthesis of this compound, the reaction would involve tert-butyl 4-formylbenzoate and a suitable benzyl (B1604629) derivative with an activated methylene group, such as benzylphosphonates (in a Horner-Wadsworth-Emmons reaction) or benzyl halides (in a Wittig reaction). The Horner-Wadsworth-Emmons reaction is particularly known for its high (E)-selectivity. The thermodynamic stability of the (E)-isomer generally drives the reaction towards its formation. nih.gov

The reaction conditions, including the choice of base, solvent, and temperature, can be tuned to optimize the yield and stereoselectivity. For instance, the use of flow microreactors has been shown to allow for precise control over reaction times, which can be critical in managing the rapid cis-trans isomerization of α-anionic stilbene intermediates, thus enabling highly selective synthesis of either the (E)- or (Z)-isomer. acs.org

Another non-palladium method for the stereoselective synthesis of trans-stilbenes is the silver-catalyzed homocoupling of N-triftosylhydrazones. acs.org This reaction proceeds with high efficiency and excellent stereoselectivity, offering a broad substrate scope and good functional group tolerance. acs.org

Emerging and Sustainable Synthetic Routes for this compound

In line with the growing emphasis on environmentally friendly chemical processes, the development of sustainable synthetic routes for this compound is of significant interest.

Green chemistry principles can be integrated into the synthesis of this compound in several ways. The Knoevenagel condensation, for example, can be performed under green conditions. acs.orgacs.org Research has demonstrated the use of water as a solvent, which is a significant improvement over volatile organic compounds. rsc.orgniscpr.res.in

Furthermore, the catalyst used in the Knoevenagel condensation can be made more environmentally benign. Instead of traditional bases, ionic liquids such as [C4dabco][BF4] have been shown to be effective and recyclable catalysts for this reaction. rsc.org In a novel approach, a water extract of banana (WEB) has been successfully used as a catalyst for the Knoevenagel condensation under grindstone conditions, eliminating the need for both organic solvents and expensive catalysts. niscpr.res.in

A comparative overview of catalysts for the Knoevenagel condensation is provided in Table 2.

Table 2: Catalysts for Green Knoevenagel Condensation

Catalyst Solvent Key Advantages
[C4dabco][BF4] Water Recyclable, high yields at room temperature. rsc.org
Water Extract of Banana (WEB) Solvent-free (Grindstone) Inexpensive, renewable, eco-friendly. niscpr.res.in

The fields of biocatalysis and organocatalysis offer promising avenues for the sustainable synthesis of fine chemicals, although specific applications to this compound are not yet widely reported.

Organocatalysis: The Knoevenagel condensation is typically base-catalyzed, and organocatalysts, such as amines (e.g., piperidine, pyrrolidine) or phosphines, are often employed. These small organic molecules can be more environmentally friendly than their metal-based counterparts. The development of chiral organocatalysts could also open up possibilities for asymmetric syntheses of related compounds. The use of organocatalysis is a key area of modern synthetic chemistry, with applications in C-H functionalization, cycloadditions, and radical reactions under mild conditions. rsc.org

Biocatalysis: Biocatalytic methods, employing enzymes or whole-cell systems, are gaining traction in chemical synthesis due to their high selectivity and mild operating conditions. While a specific biocatalytic route to this compound has not been described, one could envision a chemoenzymatic approach. For example, a lipase (B570770) could be used for the synthesis of the tert-butyl ester from the corresponding carboxylic acid under mild conditions. The carbon-carbon bond formation could potentially be catalyzed by a carboligase or a related enzyme. The field of biocatalysis is rapidly advancing, with new enzymes and processes being developed for a wide range of chemical transformations. rsc.org

Mechanistic Investigations of Reactions Involving E Tert Butyl 4 Styrylbenzoate

Reaction Pathway Elucidation for (E)-tert-butyl 4-styrylbenzoate Formation

The synthesis of this compound, which features a trans-configured carbon-carbon double bond (styryl group), is most commonly achieved through well-established cross-coupling reactions. The two most prominent and mechanistically understood pathways are the Heck reaction and the Wittig reaction.

The Heck reaction provides a reliable method for forming the styryl C-C bond. This pathway involves the palladium-catalyzed reaction of an aryl halide with an alkene. For the synthesis of this compound, this would typically involve reacting tert-butyl 4-iodobenzoate (B1621894) or tert-butyl 4-bromobenzoate (B14158574) with styrene (B11656) in the presence of a palladium catalyst (like Pd(OAc)₂) and a base. The catalytic cycle involves the oxidative addition of the palladium(0) species to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the final styryl product and regenerate the catalyst.

Alternatively, the Wittig reaction offers another robust pathway. This reaction utilizes a phosphorus ylide to convert a carbonyl group into an alkene. To form this compound, tert-butyl 4-formylbenzoate (B8722198) would be reacted with benzyltriphenylphosphonium (B107652) chloride in the presence of a strong base to generate the corresponding ylide. The nucleophilic ylide then attacks the aldehyde, forming a betaine (B1666868) intermediate which collapses to an oxaphosphetane. Elimination of triphenylphosphine (B44618) oxide from the oxaphosphetane yields the desired alkene. The stereochemistry of the resulting alkene (E or Z) can often be controlled by the choice of reactants and reaction conditions.

A comparison of these two primary synthetic routes is detailed below.

FeatureHeck ReactionWittig Reaction
Reactant 1 tert-butyl 4-halobenzoate (I, Br)tert-butyl 4-formylbenzoate
Reactant 2 StyreneBenzyltriphenylphosphonium halide
Key Reagent Palladium(0) catalyst, BaseStrong Base (e.g., n-BuLi, NaH)
Byproduct Halide SaltTriphenylphosphine oxide
Bond Formed Aryl C-C Alkene BondAlkene C=C Double Bond

Mechanistic Aspects of this compound Transformations

The reactivity of this compound is dominated by the chemical properties of its styryl moiety, which consists of an electron-rich carbon-carbon double bond conjugated with a phenyl group.

The π-electrons of the alkene in the styryl group make it susceptible to electrophilic addition . libretexts.org When an electrophile, such as a hydrogen halide (HX), adds across the double bond, the reaction proceeds via a two-step mechanism.

Electrophilic Attack: The reaction is initiated by the attack of the π-electrons on the electrophile (e.g., the proton from HBr). This step is rate-determining and results in the formation of a carbocation intermediate.

Nucleophilic Capture: The resulting carbocation is then rapidly attacked by the nucleophile (e.g., Br⁻) to form the final product. libretexts.org

The regioselectivity of this addition follows Markovnikov's rule . The electrophile (H⁺) adds to the carbon atom of the double bond that bears more hydrogen atoms. This occurs because the alternative pathway leads to the formation of a more stable carbocation intermediate—a benzylic carbocation—which is stabilized by resonance with the adjacent phenyl ring. libretexts.org

ReactantIntermediate CarbocationProductRationale
This compound + HBrBenzylic Carbocation (Major) tert-butyl 4-(1-bromo-2-phenylethyl)benzoateMore stable intermediate due to resonance stabilization from the phenyl group. libretexts.org
Primary Carbocation (Minor)tert-butyl 4-(2-bromo-2-phenylethyl)benzoateLess stable intermediate; formed at a much slower rate.

Nucleophilic addition directly across the unactivated carbon-carbon double bond of the styryl moiety is generally unfavorable. Such reactions typically require the presence of a strong electron-withdrawing group directly conjugated to the alkene (as in a Michael acceptor), which is not the case here. Nucleophilic attack is far more likely to occur at the carbonyl carbon of the ester group, which is outside the scope of this section.

The styryl group in this compound can participate in radical reactions , most notably free-radical polymerization. In this process, the compound acts as a monomer. The polymerization is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which generates free radicals upon thermal or photochemical decomposition. tcichemicals.commdpi.com

The mechanism proceeds through three main stages:

Initiation: An initiator radical (R•) adds to the double bond of the styryl moiety. The attack occurs at the less substituted carbon to generate a more stable benzylic radical.

Propagation: The newly formed benzylic radical adds to the double bond of another monomer molecule, extending the polymer chain and regenerating the benzylic radical at the new chain end. This step repeats, building the polymer backbone.

Termination: The polymerization process ceases when two growing radical chains combine (recombination) or react via disproportionation. libretexts.org

The tert-butyl radical itself is a highly reactive intermediate that can participate in addition and substitution reactions. ontosight.ai While not directly formed from the parent compound under these conditions, its chemistry informs the general principles of radical stability and reactivity.

The "E" (trans) configuration of the double bond in this compound can be converted to the "Z" (cis) configuration through photochemical isomerization. This process does not typically occur via direct irradiation but is often facilitated by a photosensitizer. nih.gov

The mechanism is believed to proceed as follows:

Excitation: A photosensitizer (PS), which can absorb light at the irradiation wavelength, is excited from its ground state (S₀) to a singlet excited state (S₁) and then converts to a longer-lived triplet excited state (T₁) via intersystem crossing (ISC).

Energy Transfer: The excited triplet photosensitizer (PS*) collides with a molecule of this compound in its ground state. Through triplet-triplet energy transfer, the sensitizer (B1316253) returns to its ground state, and the alkene is promoted to its triplet state.

Isomerization: In the triplet state, the C=C bond has significant single-bond character, allowing for free rotation around the bond axis. This rotation leads to a loss of the initial stereochemistry.

Relaxation: The triplet state alkene then decays back to its electronic ground state (S₀) via intersystem crossing. This relaxation can lead to the formation of either the (E) or the (Z) isomer, resulting in a photostationary state mixture of both. nih.gov

The efficiency of this process depends on the triplet energy of the photosensitizer being higher than that of the alkene.

Photosensitizer TypeExampleTypical Triplet Energy (kcal/mol)
Organometallic ComplexIr(p-tBu-ppy)₃ nih.gov~55-65
Organic DyeBenzophenone~69
Thioxanthone~65

Role of Catalysis in this compound Derivatization

Catalysis is fundamental not only to the synthesis of this compound but also to its subsequent chemical modifications. Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is particularly prevalent.

As discussed in Section 3.1, the Heck reaction is a premier example of homogeneous catalysis used to synthesize the title compound. The mechanism relies on a soluble palladium complex that cycles between Pd(0) and Pd(II) oxidation states. nih.gov

Key Steps in the Heck Catalytic Cycle:

StepDescriptionPalladium Oxidation State
Oxidative Addition The active Pd(0) catalyst inserts into the carbon-halide bond of tert-butyl 4-halobenzoate.0 → +2
Coordination The styrene molecule coordinates to the Pd(II) complex.+2
Migratory Insertion The aryl group migrates from the palladium to one of the alkene carbons.+2
β-Hydride Elimination A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.+2
Reductive Elimination The base regenerates the Pd(0) catalyst from the palladium-hydride species, completing the cycle.+2 → 0

Beyond its synthesis, other homogeneous catalytic reactions could be applied to derivatize this compound. For instance, asymmetric hydrogenation using a chiral rhodium or ruthenium catalyst (e.g., Wilkinson's catalyst derivatives) could selectively reduce the styryl double bond to produce a chiral product, tert-butyl 4-(2-phenylethyl)benzoate.

Heterogeneous Catalysis in Reactions of this compound

The Heck reaction for the synthesis of this compound can be effectively catalyzed by heterogeneous palladium catalysts. These catalysts, where palladium is supported on a solid material, offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and often enhanced stability. Common supports include activated carbon, silica (B1680970), and various polymers.

The catalytic cycle with a heterogeneous palladium catalyst is generally believed to involve the leaching of palladium atoms or nanoparticles from the support into the solution to form the active catalytic species. The generally accepted mechanism for the Heck reaction, which would apply to the synthesis of this compound from tert-butyl 4-iodobenzoate and styrene, proceeds through several key steps:

Oxidative Addition: A low-valent palladium(0) species, which may be a soluble nanoparticle or a molecular complex, reacts with the aryl halide (e.g., tert-butyl 4-iodobenzoate). This step involves the insertion of palladium into the carbon-halogen bond, forming a square planar arylpalladium(II) complex.

Olefin Coordination and Insertion: The alkene (e.g., styrene) then coordinates to the arylpalladium(II) complex. This is followed by the migratory insertion of the alkene into the palladium-aryl bond. This step determines the regioselectivity of the reaction.

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed carbon-carbon bond is eliminated and transferred to the palladium center, forming a hydridopalladium(II) complex and releasing the stilbene (B7821643) product, this compound. The trans-isomer is typically the major product due to steric considerations in the transition state.

Reductive Elimination: The hydridopalladium(II) complex, in the presence of a base, undergoes reductive elimination to regenerate the palladium(0) catalyst and form a salt. The regenerated palladium(0) can then re-enter the catalytic cycle.

The performance of heterogeneous catalysts can be influenced by the nature of the support material. For instance, nitrogen-rich polymers have been shown to be effective supports for palladium nanoparticles, enhancing their stability and catalytic activity in Heck reactions. rsc.org Similarly, palladium supported on silica (Pd/SiO₂) has been utilized for the Heck reaction of iodobenzene (B50100) with t-butyl acrylate (B77674), a structurally similar reaction. researchgate.net

The efficiency of these catalysts is often evaluated based on yield and turnover number (TON) or turnover frequency (TOF). Below is a representative data table illustrating the performance of different heterogeneous palladium catalysts in Heck-type reactions, which can be considered analogous to the synthesis of this compound.

Table 1: Performance of Various Heterogeneous Palladium Catalysts in Heck-Type Reactions This table presents data from analogous Heck reactions to illustrate typical catalyst performance.

Catalyst Reactants Base Solvent Temperature (°C) Time (h) Yield (%) Reference
Pd/SiO₂ Iodobenzene, t-butyl acrylate Et₃N DMF MW (280W) 0.2 >95 researchgate.net
Pd/C 4-Iodotoluene (B166478), Butyl acrylate Et₃N DMA 130 6 95 ul.ie
Bio-Pd(0) Iodobenzene, n-butyl acrylate Na₂CO₃ DMF 100 24 97 researchgate.net
Pd NPs on MCOP 4-Bromoacetophenone, Styrene K₂CO₃ DMF 120 12 98 rsc.org

DMA: Dimethylacetamide, DMF: Dimethylformamide, MCOP: Mesoporous Covalent Organic Polymer, MW: Microwave, NPs: Nanoparticles

Solvent Effects on this compound Reactivity and Selectivity

The choice of solvent plays a critical role in the Heck reaction, significantly impacting the reaction rate, yield, and selectivity. The solvent influences the solubility of the reactants, reagents, and catalyst, as well as the stability of the intermediates in the catalytic cycle. For the synthesis of this compound, polar aprotic solvents are generally favored.

Key functions of the solvent in the Heck reaction include:

Stabilization of the Catalyst: Polar solvents can stabilize the active palladium species, preventing their aggregation into inactive palladium black. nih.gov

Promotion of the Catalytic Cycle: Solvents can influence the rate of key steps in the catalytic cycle. For example, polar solvents can promote the reductive elimination step and the regeneration of the active catalyst.

Influence on Selectivity: The solvent can affect the regio- and stereoselectivity of the reaction. In the case of this compound, the goal is to achieve high selectivity for the trans (E) isomer.

Studies on analogous Heck reactions provide insight into the effect of different solvents. For the reaction of iodobenzene and t-butyl acrylate, dimethylformamide (DMF) was found to be superior to water, leading to a significant improvement in reaction efficiency. researchgate.net In the reaction of 4-iodotoluene with butyl acrylate, dimethylacetamide (DMA) provided the highest yield compared to N-methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (B87167) (DMSO). ul.ie The use of methanol (B129727) has been shown to promote the formation of cationic palladium species, which can influence the regioselectivity of the reaction. researchgate.net In some cases, even supercritical water has been used as a solvent for Heck reactions, demonstrating the wide range of possible reaction media. researchgate.net

The following table summarizes the effect of different solvents on the yield of Heck-type reactions, providing an indication of how solvent choice could influence the synthesis of this compound.

Table 2: Effect of Solvent on the Yield of Heck-Type Reactions This table is based on data from analogous Heck reactions to illustrate solvent effects.

Reactants Catalyst Base Solvent Temperature (°C) Time (h) Yield (%) Reference
Iodobenzene, t-butyl acrylate Pd/SiO₂ Et₃N Water MW (280W) 0.33 40 researchgate.net
Iodobenzene, t-butyl acrylate Pd/SiO₂ Et₃N DMF MW (280W) 0.2 >95 researchgate.net
4-Iodotoluene, Butyl acrylate Fe₃O₄@SiNSB-Pd Et₃N DMA 130 6 95 ul.ie
4-Iodotoluene, Butyl acrylate Fe₃O₄@SiNSB-Pd Et₃N NMP 130 6 84 ul.ie
4-Iodotoluene, Butyl acrylate Fe₃O₄@SiNSB-Pd Et₃N DMSO 130 6 76 ul.ie

DMA: Dimethylacetamide, DMF: Dimethylformamide, DMSO: Dimethyl sulfoxide, NMP: N-methyl-2-pyrrolidone, MW: Microwave

Advanced Spectroscopic and Diffraction Characterization of E Tert Butyl 4 Styrylbenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of (E)-tert-butyl 4-styrylbenzoate in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed connectivity map and stereochemical arrangement can be established.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl protons of the styryl group, and the highly shielded protons of the tert-butyl group. rsc.org The ¹³C NMR spectrum would complement this by showing signals for all unique carbon atoms, including the carbonyl carbon of the ester and the quaternary carbons.

Two-dimensional (2D) NMR techniques are essential for assembling the molecular puzzle. sdsu.eduyoutube.comcolumbia.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent vinyl protons and between neighboring aromatic protons on both the benzoate (B1203000) and styryl rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom. columbia.edu

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on data for structurally similar compounds.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
tert-Butyl (CH₃)~1.6~28
tert-Butyl (quaternary C)-~81
Vinyl CH~7.2 - 7.6~127 - 130
Aromatic CH~7.3 - 8.1~126 - 138
Aromatic C (quaternary)-~130 - 145
Carbonyl C=O-~165

Solid-State NMR Applications

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Functional Groups

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of the functional groups within this compound. These techniques are complementary and provide a characteristic fingerprint of the molecule. researchgate.netresearchgate.netosti.gov

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the C=O stretch of the ester group (around 1710-1730 cm⁻¹), the C=C stretching of the vinyl group and aromatic rings (around 1600-1650 cm⁻¹), and C-H stretching vibrations of the aromatic and aliphatic parts (around 2850-3100 cm⁻¹). The trans-configuration of the styryl double bond is typically associated with a characteristic out-of-plane C-H bending vibration around 960-980 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would also reveal these key functional groups. The C=C stretching vibrations of the aromatic rings and the vinyl group are expected to produce strong Raman signals due to the polarizability of the π-electron system.

The following table summarizes the expected key vibrational frequencies for this compound.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
C=O (Ester)Stretching1710 - 1730 (Strong)Moderate
C=C (Vinyl & Aromatic)Stretching1600 - 1650 (Variable)Strong
C-H (Aromatic & Vinyl)Stretching3000 - 3100 (Moderate)Moderate
C-H (Aliphatic)Stretching2850 - 2980 (Moderate)Moderate
C-H (trans-Vinyl)Out-of-plane bend960 - 980 (Strong)Weak
C-O (Ester)Stretching1100 - 1300 (Strong)Weak

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. nih.gov For this compound (C₂₀H₂₂O₂), HRMS would provide a very precise mass measurement of the molecular ion. This allows for the unambiguous confirmation of the molecular formula. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would typically be used to generate the ions. The fragmentation pattern observed in the mass spectrum can also provide structural information, for example, the loss of the tert-butyl group is a common fragmentation pathway for such compounds. researchgate.net

Parameter Value
Molecular FormulaC₂₀H₂₂O₂
Exact Mass294.1620
Monoisotopic Mass294.1620

Electronic Absorption and Emission Spectroscopy for Chromophore Characterization

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of this compound, focusing on the extended π-conjugated system that acts as a chromophore.

Fluorescence and Phosphorescence Studies of this compound

The photoluminescent properties of styryl derivatives are of significant interest for applications in materials science, including organic light-emitting diodes (OLEDs) and fluorescent probes. The (E)-stilbene core within This compound is the primary determinant of its fluorescent behavior.

Fluorescence studies of trans-stilbene (B89595) and its derivatives reveal that they typically exhibit strong emission in the ultraviolet to blue region of the electromagnetic spectrum. The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is highly sensitive to the molecular environment and substitution pattern. For instance, trans-stilbene itself has a relatively low quantum yield in fluid solutions at room temperature due to efficient non-radiative decay pathways, primarily trans-cis isomerization. However, incorporating such chromophores into more rigid structures or in the solid state can restrict these non-radiative pathways, leading to enhanced fluorescence. nih.gov

The introduction of substituents on the phenyl rings can significantly modulate the photophysical properties. Electron-donating or -withdrawing groups can alter the energy of the excited states and influence the rates of radiative and non-radiative decay. In the case of This compound , the tert-butyl benzoate group can influence the electronic distribution and potentially the fluorescence characteristics compared to unsubstituted trans-stilbene.

Phosphorescence, which is emission from a triplet excited state, is generally weak or non-existent for stilbene (B7821643) derivatives at room temperature in solution due to the efficient intersystem crossing to the triplet state being outcompeted by other deactivation processes. Observation of phosphorescence typically requires low temperatures and often the presence of a heavy atom to enhance spin-orbit coupling.

Representative Photophysical Data for Stilbene Derivatives

To illustrate the typical photophysical parameters, the following table presents data for trans-stilbene and a substituted methoxy-trans-stilbene derivative. This data provides a baseline for what might be expected for This compound .

CompoundExcitation Max (nm)Emission Max (nm)Fluorescence Quantum Yield (ΦF)Fluorescence Lifetime (τF) (ns)Solvent
trans-Stilbene294~3400.04~0.1Hexane
Methoxy-trans-stilbene derivative~320~3800.07 - 0.690.82 - 3.46Solid State

Data sourced from representative studies on stilbene derivatives. nih.govomlc.org

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is crucial for understanding structure-property relationships, including how molecules pack in the solid state and how this packing influences bulk properties.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) provides the most detailed and unambiguous structural information for a crystalline compound. creative-biostructure.comrigaku.com By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to determine the unit cell dimensions, space group, and the precise coordinates of each atom in the molecule. This allows for the accurate determination of bond lengths, bond angles, and torsional angles.

For This compound , a single-crystal structure would reveal the planarity of the styryl moiety, the conformation of the tert-butyl group, and the orientation of the benzoate ester. Intermolecular interactions, such as π-π stacking of the aromatic rings and C-H···π interactions, which govern the crystal packing, can also be analyzed in detail. researchgate.net

Representative Crystallographic Data for an Aromatic Ester

As specific crystallographic data for This compound is unavailable, the following table presents representative data for methyl 4-tert-butylbenzoate, a structurally related aromatic ester. This illustrates the type of information obtained from a single-crystal X-ray diffraction study.

ParameterValue
Chemical FormulaC12H16O2
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)6.123(4)
b (Å)10.456(7)
c (Å)17.891(12)
β (°)95.43(5)
Volume (Å3)1140.1(13)
Z4

This data is for a representative aromatic ester and not for this compound. sigmaaldrich.com

Powder X-ray Diffraction and Polymorphism Studies

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. byui.eduyoutube.com Instead of a single crystal, a finely powdered sample is used, which contains a vast number of crystallites in random orientations. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the sample.

PXRD is particularly important for studying polymorphism, which is the ability of a compound to exist in more than one crystal structure. researchgate.net Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. For a molecule like This compound , with its conformational flexibility, the existence of multiple polymorphic forms is a distinct possibility.

A polymorphism study would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids by PXRD. The appearance of different diffraction patterns would indicate the presence of different polymorphs. Thermal analysis techniques, such as differential scanning calorimetry (DSC), are often used in conjunction with PXRD to identify phase transitions between polymorphs.

While no specific polymorphism studies on This compound have been reported, research on other stilbene derivatives has shown that they can exhibit rich polymorphic behavior, which influences their solid-state fluorescence and other physical properties. researchgate.net

Computational and Theoretical Investigations of E Tert Butyl 4 Styrylbenzoate

Quantum Chemical Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) Studies of (E)-tert-butyl 4-styrylbenzoate

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations would be employed to determine a variety of electronic properties. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability.

DFT studies would also be used to generate an electrostatic potential map, which illustrates the charge distribution across the molecule and identifies electron-rich and electron-deficient regions. This information is invaluable for predicting how the molecule will interact with other chemical species. Furthermore, DFT can provide insights into bond orders and atomic charges, offering a detailed picture of the bonding within the molecule.

Table 1: Illustrative Data from DFT Calculations on a Stilbene-like Molecule

Property Calculated Value
HOMO Energy -6.2 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap 4.4 eV

Ab Initio Methods for Molecular Properties

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, would provide a more rigorous, albeit computationally intensive, approach to studying this compound. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory would be used to calculate the molecule's geometry, energy, and other properties with high accuracy. These methods are particularly useful for benchmarking results obtained from DFT and for investigating phenomena where electron correlation plays a significant role.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of this compound is not rigid; the molecule can adopt various conformations due to rotation around its single bonds. Conformational analysis is essential for identifying the most stable conformations and understanding the energy barriers between them.

A potential energy surface (PES) map would be generated by systematically varying the key dihedral angles of the molecule—specifically, the rotations around the bonds connecting the styryl group to the benzoate (B1203000) moiety and the tert-butyl group to the ester linkage. By calculating the energy at each orientation, a map of the conformational landscape can be constructed. This map would reveal the global minimum energy conformation, which is the most likely structure of the molecule under normal conditions, as well as other local minima and the transition states that connect them. This information is crucial for understanding the molecule's flexibility and how its shape influences its properties and interactions.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic properties of this compound, which can be compared with experimental data to validate the computational model.

Time-dependent DFT (TD-DFT) is a common method for predicting the ultraviolet-visible (UV-Vis) absorption spectrum. This would involve calculating the energies of the electronic transitions from the ground state to various excited states, which correspond to the absorption peaks in the UV-Vis spectrum. Similarly, computational methods can predict the nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in the molecule, as well as infrared (IR) vibrational frequencies. These predicted spectra are invaluable for interpreting experimental spectroscopic data and confirming the molecule's structure.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Parameter Value
UV-Vis (TD-DFT) λmax 310 nm
¹H NMR Chemical Shift (vinyl H) 7.1 ppm
¹³C NMR Chemical Shift (carbonyl C) 165 ppm

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations would be used to study the behavior of this compound in a condensed phase, such as in a solvent or in the solid state. In an MD simulation, the motion of a system of molecules is simulated over time by solving Newton's equations of motion.

These simulations would provide insights into the intermolecular interactions between this compound molecules and with their surrounding environment. For example, an MD simulation could reveal how the molecules pack in a crystal lattice or how they are solvated by a particular solvent. This information is critical for understanding the macroscopic properties of the compound, such as its solubility, melting point, and boiling point.

Theoretical Insights into Reaction Mechanisms Involving this compound

Computational chemistry can be used to explore the potential chemical reactions of this compound. By mapping the reaction pathways and calculating the energies of reactants, transition states, and products, it is possible to predict the feasibility and kinetics of a given reaction.

For example, theoretical methods could be used to investigate the mechanism of the hydrolysis of the ester group or the isomerization of the double bond from the (E) to the (Z) configuration. These studies would involve locating the transition state structures for these reactions and calculating the activation energies, which determine the reaction rates. This information can provide a detailed, atomistic understanding of the chemical reactivity of this compound.

Structure Property Relationships of E Tert Butyl 4 Styrylbenzoate and Its Derivatives

Correlating Molecular Structure with Optical Properties

The optical properties of stilbene (B7821643) derivatives, including (E)-tert-butyl 4-styrylbenzoate, are intrinsically linked to their extended π-conjugated system. This system allows for the absorption of ultraviolet (UV) light, leading to electronic transitions. The presence of a styryl group attached to the benzoate (B1203000) ring creates a donor-acceptor type structure, which can influence the energy of these transitions and, consequently, the absorption and emission wavelengths.

Generally, stilbene derivatives exhibit intense absorption bands in the UV region. researchgate.net The position of the maximum absorption wavelength (λmax) is sensitive to the electronic nature of the substituents on the phenyl rings. researchgate.net For this compound, the ester group acts as an electron-withdrawing group, which can lead to a red-shift (bathochromic shift) in the absorption spectrum compared to unsubstituted stilbene. researchgate.net

Many stilbene derivatives are also fluorescent, emitting light upon relaxation from an excited electronic state. The fluorescence quantum yield and lifetime are highly dependent on the molecular structure and the surrounding environment. acs.org The (E)-isomer of stilbenes is typically more fluorescent than the (Z)-isomer due to its more planar conformation, which enhances π-conjugation. researchgate.net The introduction of substituents can either enhance or quench fluorescence depending on their nature and position.

PropertyTypical Range for Substituted StilbenesInferred Properties for this compound
UV Absorption (λmax) 300-380 nmExpected in the upper end of this range due to the extended conjugation and electron-withdrawing ester group.
Fluorescence Emission 350-450 nmLikely to be fluorescent in the violet-blue region of the spectrum.
Photoisomerization Reversible trans-to-cis isomerization upon UV irradiation. rsc.orgExpected to undergo E/Z isomerization, a characteristic reaction of stilbenes.

Influence of Substituents on Electronic and Steric Properties

Substituents play a crucial role in modulating the electronic and steric properties of the stilbene core. In this compound, the key substituents are the tert-butyl group and the benzoate ester functionality.

The 4-benzoate ester group is an electron-withdrawing group. This group significantly influences the electronic properties of the molecule, creating a "push-pull" system where the styryl group can act as an electron donor. This intramolecular charge transfer character can enhance nonlinear optical properties and influence the energy of the excited state. niscpr.res.in The position of this substituent at the 4-position of the phenyl ring maximizes its electronic effect on the conjugated system.

The interplay between these substituents allows for fine-tuning of the molecule's properties. For instance, modifying the ester group or introducing different substituents on the styryl phenyl ring could further alter the electronic landscape and, consequently, the optical and material properties. acs.org

Stereochemical Purity and Its Impact on Material Performance

Stilbenes can exist as two geometric isomers: (E) (trans) and (Z) (cis). The stereochemical purity, specifically the predominance of the (E)-isomer, is critical for material performance. nih.gov

The (E)-isomer of stilbene is generally more stable and has a more planar structure than the (Z)-isomer. stackexchange.com This planarity allows for maximum overlap of the p-orbitals in the π-conjugated system, which is essential for efficient charge transport and desirable optical properties like high fluorescence quantum yields. researchgate.net The extended, linear shape of the (E)-isomer also facilitates ordered packing in the solid state, which can be crucial for applications in organic electronics.

The (Z)-isomer , on the other hand, is sterically hindered, causing the phenyl rings to twist out of plane. stackexchange.com This non-planar conformation disrupts the π-conjugation, leading to different and often less desirable optical properties, such as lower fluorescence and a blue-shifted absorption spectrum. rsc.org The presence of the (Z)-isomer as an impurity can disrupt crystal packing and quench solid-state emission, thereby diminishing the performance of materials based on the (E)-isomer.

The photochemical conversion between the (E) and (Z) isomers is a hallmark of stilbenes. rsc.org This photoisomerization can be exploited in applications such as molecular switches and photoresponsive materials. However, for applications requiring stable optical properties, preventing this isomerization is key.

Crystal Packing and Supramolecular Assembly Effects on Macroscopic Properties

The arrangement of molecules in the solid state, known as crystal packing, can have a profound impact on the macroscopic properties of a material, including its fluorescence, conductivity, and mechanical strength. Stilbene derivatives are known to form various packing motifs, such as herringbone and π-π stacking arrangements.

The bulky tert-butyl group in this compound is expected to play a significant role in dictating the crystal packing. It can prevent the close π-π stacking that is often observed in planar aromatic molecules. This could lead to more open framework structures or interdigitated packing arrangements. The specific arrangement will be a balance between the attractive π-π interactions of the stilbene core and the steric repulsion of the tert-butyl groups.

Supramolecular assembly , the formation of well-defined structures through non-covalent interactions like hydrogen bonding and van der Waals forces, is also critical. While this compound itself lacks strong hydrogen bond donors, the ester group can act as a hydrogen bond acceptor. In the presence of suitable partner molecules, this could lead to the formation of co-crystals with unique packing and properties. The formation of specific supramolecular assemblies can be used to control the alignment of the stilbene units, which is essential for optimizing properties like charge mobility in organic semiconductors or achieving efficient solid-state photodimerization. acs.org

The phenomenon of aggregation-caused quenching (ACQ) is common in many fluorescent molecules, where close packing in the solid state leads to non-radiative decay pathways and a loss of fluorescence. chemrxiv.org However, the steric hindrance from the tert-butyl group might mitigate this effect by preventing strong intermolecular interactions, potentially leading to enhanced solid-state emission.

Structure-Reactivity Correlations for this compound

The reactivity of this compound is largely dictated by the stilbene core. The primary photochemical reactions of stilbenes are E/Z isomerization and [2+2] photocycloaddition.

E/Z Isomerization: Upon absorption of UV light, the double bond in the ethylene (B1197577) bridge can rotate, leading to the formation of the (Z)-isomer. researchgate.net The quantum yield of this isomerization is influenced by the substituents. Electron-donating and -withdrawing groups can affect the energy of the excited states involved in the isomerization process. The reversibility of this process is the basis for the use of stilbenes as photoswitches. rsc.org

[2+2] Photocycloaddition: In the solid state, if the crystal packing allows for two neighboring stilbene molecules to be oriented in a parallel fashion with a separation of less than 4.2 Å, UV irradiation can induce a [2+2] cycloaddition reaction. acs.org This results in the formation of a cyclobutane (B1203170) ring, linking the two molecules together. This reaction can be used for photolithography and the formation of novel polymeric materials. The bulky tert-butyl group in this compound might sterically hinder the close approach required for this reaction, potentially making it less prone to photodimerization compared to less substituted stilbenes.

The electronic nature of the substituents also plays a role. The donor-acceptor character of this compound could make it susceptible to other photochemical reactions, such as photocyclization to form phenanthrene (B1679779) derivatives under certain conditions, although this is often a side reaction for simple stilbenes. rsc.org

Photochemistry and Photophysics of E Tert Butyl 4 Styrylbenzoate

Photoisomerization Pathways of the Stilbene (B7821643) Moiety

The central feature of stilbene and its derivatives is the light-induced reversible isomerization between the trans (E) and cis (Z) configurations of the central carbon-carbon double bond. Upon absorption of a photon, the molecule is promoted to an excited electronic state. In this excited state, the rotational barrier around the C=C bond is significantly lowered, allowing for twisting to occur.

The generally accepted mechanism involves the molecule reaching a "phantom" singlet state, a perpendicular conformation (where the two phenyl rings are orthogonal to each other), which then decays back to the ground state as either the trans or cis isomer. The ratio of the two isomers at the photostationary state—the equilibrium reached under continuous irradiation—depends on the excitation wavelength and the absorption spectra of the E and Z isomers.

Excited State Dynamics and Energy Transfer Processes

The photochemistry of stilbenes is governed by the dynamics of their excited singlet (S1) and triplet (T1) states. Direct excitation typically populates the S1 state. For stilbene itself, the S1 state is very short-lived, decaying on a picosecond timescale. This rapid decay is primarily due to the efficient trans-cis isomerization.

Intersystem crossing (ISC) from the singlet state to the triplet state can also occur. The triplet state is generally longer-lived and can also undergo isomerization. The efficiency of ISC versus isomerization from the singlet state is highly dependent on the specific substituents on the stilbene core and the solvent environment. The tert-butyl and benzoate (B1203000) groups in the target compound would be expected to influence these dynamics, but without experimental data, their specific effects are unknown.

Quantum Yields of Fluorescence and Isomerization

The quantum yield is a measure of the efficiency of a particular photoprocess. For a stilbene derivative, the key quantum yields are those for fluorescence (Φf), trans-to-cis isomerization (ΦE→Z), and cis-to-trans isomerization (ΦZ→E). These values are the fraction of absorbed photons that result in the emission of a photon (fluorescence) or the conversion to the other isomer, respectively.

These quantum yields are often in competition. For many stilbenes, the sum of the fluorescence and isomerization quantum yields is close to unity, indicating that these are the primary decay pathways for the excited state. The specific values are highly sensitive to the substitution pattern on the aromatic rings. Electron-donating or -withdrawing groups, such as the ester group in the target compound, can significantly alter the electronic structure of the excited state and thus the quantum yields. However, no experimentally determined quantum yields for (E)-tert-butyl 4-styrylbenzoate have been reported.

Photoreactivity and Photodegradation Mechanisms

Beyond isomerization, stilbene derivatives can undergo other photoreactions, often leading to irreversible degradation. One common pathway is photocyclization. The cis-isomer of stilbene can undergo an electrocyclic reaction upon irradiation to form dihydrophenanthrene. In the presence of an oxidizing agent, such as oxygen, this intermediate can be converted to the corresponding phenanthrene (B1679779) derivative.

Other degradation pathways can involve reactions with solvent or dissolved oxygen, leading to the formation of various photoproducts. The nature and efficiency of these degradation pathways are dependent on the substituents and the reaction conditions. For this compound, one might anticipate potential reactions involving the ester group or the tert-butyl group under harsh irradiation conditions, but this remains speculative without experimental evidence.

Derivatives and Modifications of E Tert Butyl 4 Styrylbenzoate

Synthesis of Analogues with Varied Ester Groups

The tert-butyl ester group in (E)-tert-butyl 4-styrylbenzoate can be replaced with other alkyl or aryl groups to modulate properties such as solubility and reactivity. The synthesis of these analogues typically starts from 4-styrylbenzoic acid, a key intermediate. u-szeged.hulookchem.com

Standard esterification methods, such as the Fischer-Speier esterification, can be employed. This involves reacting 4-styrylbenzoic acid with an alcohol (e.g., methanol (B129727), ethanol) in the presence of an acid catalyst to yield the corresponding methyl or ethyl ester. youtube.com For more complex alcohols, where direct esterification might be sluggish, the conversion of 4-styrylbenzoic acid to its more reactive acid chloride, followed by reaction with the desired alcohol, is a common strategy.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, provide a versatile route to various (E)-4-styrylbenzoate esters. sctunisie.orgwikipedia.orglibretexts.org For instance, the Heck reaction can couple various acrylate (B77674) esters with aryl halides. u-szeged.huresearchgate.net While not a direct modification of the pre-formed this compound, this approach allows for the de novo synthesis of a wide array of analogues. Similarly, the Suzuki-Miyaura coupling can be utilized by reacting a boronic acid derivative with an appropriate aryl halide, offering a broad scope for introducing different ester functionalities. wikipedia.orglibretexts.org

Transesterification offers another pathway to diversify the ester group. This method involves the treatment of an existing ester, such as methyl or ethyl 4-styrylbenzoate, with a different alcohol in the presence of a suitable catalyst. For instance, the transesterification of methyl esters to tert-butyl esters can be achieved under specific conditions. researchgate.netrsc.org

Table 1: Synthesis Methods for (E)-4-Styrylbenzoate Analogues

MethodStarting MaterialsReagents and ConditionsProduct
Fischer-Speier Esterification4-Styrylbenzoic acid, Alcohol (e.g., Methanol, Ethanol)Acid catalyst (e.g., H₂SO₄), HeatCorresponding alkyl (e.g., methyl, ethyl) 4-styrylbenzoate
Acyl Chloride Route4-Styrylbenzoic acid, Thionyl chloride, AlcoholThionyl chloride, then desired alcohol and a baseCorresponding ester of 4-styrylbenzoic acid
Heck CouplingAryl halide (e.g., 4-bromobenzoate), Styrene (B11656)Palladium catalyst, Base(E)-Alkyl 4-styrylbenzoate
Suzuki-Miyaura CouplingAryl halide (e.g., 4-halobenzoate), Styrylboronic acidPalladium catalyst, Base(E)-Alkyl 4-styrylbenzoate
Transesterification(E)-Alkyl 4-styrylbenzoate, Different alcoholAcid or base catalystNew (E)-alkyl 4-styrylbenzoate

Functionalization of the Styryl Moieties

The styryl group, which is the vinyl-substituted aromatic portion of the molecule, presents multiple sites for chemical modification. These modifications can significantly impact the electronic and steric properties of the compound. While specific literature on the functionalization of the styryl moiety in this compound is limited, insights can be drawn from the extensive research on stilbene (B7821643) derivatives, which share the core stilbene structure.

Electrophilic addition reactions can target the double bond of the styryl group. For example, halogenation with bromine or chlorine would lead to the corresponding dihalo-derivative. Epoxidation of the double bond, using reagents like meta-chloroperoxybenzoic acid (m-CPBA), would yield an epoxide, which can be a versatile intermediate for further transformations.

Hydroxylation of the aromatic rings of the styryl moiety can be achieved through various methods. For instance, directed ortho-metalation followed by reaction with an electrophilic oxygen source can introduce hydroxyl groups at specific positions.

Palladium-catalyzed cross-coupling reactions can also be employed to attach various substituents to the aromatic rings of the styryl group, provided that appropriate halo-substituted precursors are used in the synthesis of the styrylbenzoate scaffold.

Introduction of Heteroatoms or Additional Aromatic Rings

Expanding the molecular complexity of this compound by introducing heteroatoms or additional aromatic rings can lead to materials with novel properties. This can be achieved by modifying either the benzoate (B1203000) or the styryl portion of the molecule.

Heterocyclic rings can be incorporated by using heteroaryl halides or heteroaryl boronic acids in the initial palladium-catalyzed synthesis of the styrylbenzoate framework. For example, a pyridyl ring could be introduced in place of the phenyl ring of the styryl group.

The synthesis of more complex structures containing additional aromatic rings can also be envisioned through multi-step synthetic sequences. For instance, a bromo-substituted this compound could serve as a handle for a subsequent Suzuki-Miyaura or Heck coupling reaction to attach another aryl or styryl group, leading to extended conjugated systems.

Design and Synthesis of Polymeric Derivatives

The vinyl group of the styryl moiety in this compound makes it a suitable monomer for polymerization. The resulting polymers would feature the rigid, photoactive styrylbenzoate unit as a pendant group, which could impart interesting thermal and optical properties to the material.

While direct polymerization of this compound is not extensively documented, the polymerization of related styrenic and vinyl monomers provides a strong basis for predicting its behavior. Free radical polymerization, initiated by compounds such as AIBN or benzoyl peroxide, is a common method for polymerizing styrene derivatives. The polymerization would likely proceed via an addition mechanism across the vinyl double bond.

The properties of the resulting polymer, such as its molecular weight and polydispersity, would depend on the specific polymerization conditions, including the initiator concentration, temperature, and solvent. The bulky tert-butyl group might influence the stereochemistry of the polymer chain.

Furthermore, copolymerization of this compound with other vinyl monomers, such as styrene or methyl methacrylate (B99206), could be employed to create random or block copolymers with tailored properties. This approach would allow for the fine-tuning of the material's characteristics by varying the comonomer ratio and distribution.

Applications of E Tert Butyl 4 Styrylbenzoate in Materials Science and Polymer Chemistry

Role as a Monomer or Co-monomer in Polymerization Reactions

The structure of (E)-tert-butyl 4-styrylbenzoate, featuring a polymerizable styrenic double bond, suggests its viability as a monomer in various addition polymerization reactions.

Free Radical Polymerization of this compound

Free radical polymerization is a common and versatile method for producing polymers from vinyl monomers. nih.gov It is anticipated that this compound could undergo free radical polymerization, initiated by common thermal or photochemical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The polymerization would proceed through the standard steps of initiation, propagation, and termination.

Table 1: Hypothetical Parameters for Free Radical Polymerization of this compound

ParameterPotential Value/ConditionRationale
Initiator AIBN, BPOCommonly used for styrenic monomers. nih.gov
Solvent Toluene, DioxaneGood solvents for styrenic polymers.
Temperature 60-100 °CTypical range for thermal initiators.
Expected Polymer Poly(this compound)Linear polymer with benzoate (B1203000) side chains.

The bulky tert-butyl benzoate group might introduce steric hindrance, potentially affecting the rate of polymerization and the achievable molecular weight compared to simpler styrenic monomers.

Controlled Radical Polymerization (e.g., ATRP, RAFT)

To achieve polymers with well-defined architectures, controlled molecular weights, and low polydispersity, controlled radical polymerization techniques could be employed. cmu.eduresearchgate.net

Atom Transfer Radical Polymerization (ATRP): ATRP of styrenic and acrylate (B77674) monomers is well-established. cmu.edu For this compound, a typical ATRP system might involve a copper(I) halide catalyst with a nitrogen-based ligand (e.g., PMDETA) and an alkyl halide initiator. This would theoretically allow for the synthesis of well-defined homopolymers and block copolymers. cmu.edu

Reversible Addition-Fragmentative Chain-Transfer (RAFT) Polymerization: RAFT polymerization is another powerful technique for controlling radical polymerization. researchgate.net The choice of RAFT agent is crucial and would depend on the reactivity of the monomer. For a styrenic monomer like this, a dithiobenzoate or a trithiocarbonate (B1256668) could potentially be effective. researchgate.net

Table 2: Proposed Conditions for Controlled Radical Polymerization of this compound

Polymerization MethodCatalyst/AgentInitiatorSolventTemperature
ATRP CuBr/PMDETAEthyl α-bromoisobutyrateAnisole90-110 °C
RAFT Dithiobenzoate-based CTAAIBNToluene60-80 °C

Condensation Polymerization with this compound Derivatives

The parent monomer itself is not suitable for direct condensation polymerization. However, derivatives of this compound could be synthesized to participate in such reactions. For instance, hydrolysis of the tert-butyl ester to a carboxylic acid would yield (E)-4-styrylbenzoic acid. This derivative, possessing both a polymerizable vinyl group and a reactive carboxylic acid, could be used in several ways. For example, the carboxylic acid could be converted to an acid chloride or esterified to create a diol or diamine, making it a suitable monomer for producing polyesters or polyamides through condensation polymerization. These polymers would have the stilbene-like moiety integrated into the polymer backbone, potentially leading to materials with interesting thermal and liquid crystalline properties.

Incorporation into Functional Polymers and Copolymers

This compound can be copolymerized with other vinyl monomers to tailor the properties of the resulting polymer. For example, copolymerization with monomers like methyl methacrylate (B99206) or n-butyl acrylate could yield copolymers with a range of glass transition temperatures and mechanical properties. mdpi.com The bulky tert-butyl benzoate group would likely increase the glass transition temperature and enhance the thermal stability of the resulting copolymer.

Furthermore, the tert-butyl ester group is a protecting group for carboxylic acid. This functionality allows for the synthesis of block or random copolymers containing this monomer, followed by selective hydrolysis of the tert-butyl group to yield carboxylic acid functionalities. These acidic groups can then be used for further post-polymerization modifications, such as grafting other polymer chains or introducing specific functionalities for applications in areas like drug delivery or as compatibilizers in polymer blends.

Utilization as a Photoreactive Component in Photoresists and Imaging Materials

The stilbene-like structure within this compound suggests potential photoreactive properties. Stilbene (B7821643) and its derivatives are known to undergo [2+2] cycloaddition reactions upon exposure to UV light, leading to crosslinking. This property is the basis for many negative-tone photoresists. A polymer containing this compound units, either as a homopolymer or a copolymer, could potentially be formulated into a negative-tone photoresist. Upon irradiation, the styrylbenzoate side chains could crosslink, rendering the exposed regions insoluble to a developer solvent.

Additionally, the tert-butyl ester group is acid-labile. This is a key feature in chemically amplified photoresists, which are the cornerstone of modern microlithography. nih.gov A copolymer of this compound with a monomer that can generate a photoacid upon exposure (or in a formulation with a photoacid generator) could function as a positive-tone resist. In the exposed regions, the photo-generated acid would catalyze the cleavage of the tert-butyl group, converting the nonpolar polymer into a polar poly(acrylic acid) derivative, which would be soluble in an aqueous base developer.

Potential in Organic Electronic and Optoelectronic Devices

Polymers with extended π-conjugated systems are the subject of intense research for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). mdpi.com The styrylbenzoate moiety in the monomer provides a degree of π-conjugation. While the homopolymer, poly(this compound), would have this conjugated group as a side chain, which is generally less effective for charge transport than having it in the polymer backbone, it could still exhibit interesting photophysical properties, such as fluorescence.

More promisingly, derivatives of this compound could be used to synthesize polymers with the conjugated stilbene unit in the main chain. Such polymers could have applications as active materials in OFETs or as emissive or charge-transporting layers in OLEDs. The specific performance would depend on the final polymer architecture, molecular weight, and solid-state packing. The tert-butyl group could also enhance the solubility and processability of these otherwise often intractable conjugated polymers.

Organic Light-Emitting Diodes (OLEDs)

There is no available research on the use of this compound as an emitter, host, or transport layer material in organic light-emitting diodes.

Organic Photovoltaics (OPVs)

No studies have been found that investigate the utility of this compound as a donor or acceptor material in organic photovoltaic devices.

Application in Non-Linear Optics (NLO) Materials

There is a lack of research into the non-linear optical properties of this compound. Its potential for applications such as frequency doubling or optical switching has not been investigated.

Development of Advanced Polymer Blends and Composites

No information is available regarding the incorporation of this compound into polymer blends or composites to enhance their properties.

Supramolecular Architectures Incorporating this compound

While the molecular structure suggests a propensity for supramolecular assembly, specific research in this area is absent.

Self-Assembly of this compound

There are no dedicated studies on the self-assembly behavior of this compound in solution or in the solid state.

Host-Guest Interactions and Inclusion Compounds

The molecular architecture of this compound, featuring a planar, hydrophobic stilbene core and a bulky tert-butyl benzoate group, makes it a candidate for participation in host-guest chemistry. This field of supramolecular chemistry involves the formation of inclusion complexes, where a "guest" molecule, in this case, this compound, is encapsulated within the cavity of a larger "host" molecule. nih.gov Such non-covalent interactions, driven by forces like hydrophobic interactions and van der Waals forces, can significantly alter the physicochemical properties of the guest molecule, including its solubility, stability, and photophysical behavior. mdpi.com

A primary class of host molecules studied for their ability to form inclusion complexes with aromatic guests are cyclodextrins (CDs). nih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which can accommodate guest molecules of appropriate size and shape. mdpi.comnih.gov While direct experimental studies on the inclusion complexes of this compound are not extensively documented in the reviewed literature, the behavior of structurally related compounds, such as stilbene derivatives and benzoate esters, provides a strong basis for predicting its interactions.

Research on (E)-4-tert-Butyl-4′-oxystilbene, a molecule with a similar tert-butylphenyl group, has shown that it readily forms inclusion complexes with α-cyclodextrin (α-CD) and β-cyclodextrin (β-CD). rsc.org In these complexes, the stilbene moiety is encapsulated within the cyclodextrin (B1172386) cavity. The formation of these complexes can be monitored by changes in the UV-visible and NMR spectra of the guest molecule. rsc.org For instance, upon complexation, the absorption spectra may show a red or blue shift, and the fluorescence quantum efficiency can be enhanced. nih.gov

Similarly, studies on the inclusion of ethyl benzoate with hydroxypropyl-β-cyclodextrin (HP-β-CD) have demonstrated the formation of a stable 1:1 inclusion complex. nih.gov In this case, the benzene (B151609) ring of the ethyl benzoate molecule is included within the cyclodextrin cavity. nih.gov This complexation leads to a significant increase in the aqueous solubility of the ethyl benzoate. nih.gov

Based on these analogous systems, it is plausible that this compound would form inclusion complexes with various cyclodextrins. The stoichiometry of such complexes would likely depend on the size of the cyclodextrin cavity. For example, the smaller β-cyclodextrin might encapsulate the styryl portion of the molecule, while the larger γ-cyclodextrin could potentially accommodate the entire molecule or form higher-order complexes.

The formation of an inclusion complex between this compound and a cyclodextrin can be represented by the following equilibrium:

Styrylbenzoate + CD ⇌ Styrylbenzoate·CD

The stability of the resulting complex is characterized by the binding constant (K), which can be determined using various techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and isothermal titration calorimetry. A higher K value indicates a more stable complex. mdpi.com

The potential effects of cyclodextrin inclusion on the properties of this compound are summarized in the table below, based on findings for analogous compounds.

PropertyExpected Change upon InclusionRationale
Aqueous Solubility IncreaseThe hydrophilic exterior of the cyclodextrin imparts water solubility to the complex. beilstein-journals.org
Photostability IncreaseEncapsulation protects the stilbene chromophore from degradative processes like photoisomerization and oxidation. mdpi.com
Fluorescence EnhancementThe rigid environment of the cyclodextrin cavity can reduce non-radiative decay pathways, leading to higher fluorescence quantum yields. nih.gov

The formation of inclusion complexes offers a promising avenue for modulating the properties of this compound, which could be advantageous for its application in materials science where control over solubility and photophysical behavior is crucial. Further experimental investigation is needed to fully characterize the host-guest chemistry of this specific compound.

Future Directions and Research Opportunities for E Tert Butyl 4 Styrylbenzoate

Exploration of Novel Synthetic Pathways and Catalysts

The development of efficient, sustainable, and versatile synthetic methods is paramount to enabling broader research and application of (E)-tert-butyl 4-styrylbenzoate. Future work should prioritize moving beyond traditional multi-step procedures towards more innovative and greener alternatives.

Key research opportunities include:

Green Chemistry Approaches : A significant avenue for research is the adoption of green and sustainable synthetic protocols. A novel and highly efficient method for creating tert-butyl esters utilizes di-tert-butyl dicarbonate (B1257347) ((Boc)2O) under solvent-free, base-free, and heat-free conditions, facilitated by electromagnetic milling. rsc.org This approach, which relies on a unique bond activation mechanism involving magnetized ferromagnetic rods, could be adapted for the direct, environmentally friendly synthesis of this compound, especially for late-stage functionalization of sensitive molecules. rsc.org

Advanced Catalytic Systems : The Heck and Suzuki cross-coupling reactions are standard methods for creating the styryl backbone, but future research should focus on developing more advanced and robust catalysts. Exploring metal-free catalytic systems, such as the Bu₄NI-catalyzed synthesis of tert-butyl peresters from aldehydes, could offer a new radical-based pathway to related structures and potentially to this compound itself. rsc.org Similarly, investigating the catalytic properties of related stilbene (B7821643) derivatives, like 3,3′,5,5′-tetra-tert-butyl-4,4′-stilbenequinone, could inspire the design of new catalysts where the product's core structure itself plays a role in the reaction pathway. researchgate.netresearchgate.net

Process Intensification with Microreactors : For exothermic reactions often involved in ester synthesis, microreactor technology presents a compelling future direction. The development of continuous-flow processes, as demonstrated for the synthesis of tert-butyl peroxypivalate, allows for superior control over reaction temperature and residence time. tue.nl This not only significantly enhances process safety by minimizing the risk of thermal runaway but can also increase productivity, a crucial factor for potential industrial applications of this compound. tue.nl

Table 1: Promising Future Synthetic Strategies

Synthetic Strategy Key Features Potential Advantages for this compound Source
Electromagnetic Milling Solvent-free, base-free, no external heating, uses (Boc)₂O. Environmentally friendly, high efficiency, suitable for sensitive substrates. rsc.org
Microreactor Technology Continuous flow, enhanced heat and mass transfer, precise process control. Increased safety for exothermic steps, improved yield and productivity. tue.nl

| Knoevenagel Condensation | Piperidine-catalyzed reaction between benzaldehydes and tert-butyl cyanoacetate. | A versatile route to create the C=C bond of the styryl group with various substitutions. | researchgate.netchemrxiv.org |

Deeper Understanding of Complex Reaction Mechanisms

A thorough mechanistic understanding is the bedrock of process optimization and rational molecular design. For this compound, this involves dissecting both its formation and its potential interactions in various applications.

Future research should focus on:

Kinetic and Mechanistic Modeling : Detailed kinetic studies, similar to those performed on the etherification of isobutene, are needed. ub.edu Such studies could reveal the reaction order, rate-determining steps, and the influence of competing side-reactions, such as the formation of isomeric byproducts. Applying mechanistic models like Langmuir-Hinshelwood-Hougen-Watson (LHHW) or Eley-Rideal (ER) can elucidate the role of catalyst surfaces and whether the reaction proceeds via adsorbed intermediates or reaction with species from the bulk solution. ub.edu

Computational Investigation of Reaction Pathways : Density Functional Theory (DFT) calculations have proven invaluable for mapping reaction mechanisms. For instance, DFT studies on cyclohexane (B81311) oxidation with tert-butyl hydroperoxide revealed a radical-mediated Eley-Rideal mechanism. rsc.org A similar computational approach could be used to investigate the transition states and energy profiles for the synthesis of this compound, guiding the selection of optimal catalysts and reaction conditions.

Elucidating Multi-Step Transformations : In reactions involving related tert-butyl ester intermediates, complex multi-step transformations have been observed whose mechanisms are not yet studied in detail. mdpi.com A key research goal would be to isolate and characterize potential intermediates in the synthesis of this compound, using a combination of spectroscopic and computational tools to build a comprehensive picture of the reaction pathway.

Design of Advanced Derivatives with Tailored Properties

The core structure of this compound is an ideal scaffold for creating a library of derivatives with fine-tuned electronic, optical, and physical properties. The strategic introduction of functional groups can tailor the molecule for specific high-performance applications.

Key opportunities for derivatization include:

Modulating Solubility and Morphology : The tert-butyl group already imparts good solubility in organic solvents. nih.gov Further modifications, such as adding long alkyl chains or other sterically demanding groups, could be explored to control the molecule's aggregation behavior, liquid crystalline properties, and processability in thin films.

Creating Organometallic Hybrids : Research on a related p-coumarate ester showed that introducing an organotin (Sn(IV)) moiety significantly enhanced its antioxidant capabilities, particularly in lipid media. mdpi.com Exploring the synthesis of organometallic derivatives of this compound could unlock novel catalytic or redox properties.

Table 2: Examples of Functional Groups for Derivative Design (Based on Analogs)

Substituent Group Ring Position Potential Effect Source
-Cl, -F Phenyl rings Modify electronic properties, influence copolymerization reactivity. chemrxiv.orgchemrxiv.org
-CF₃ Phenyl rings Strong electron-withdrawing group, alters electronic and physical properties. researchgate.netchemrxiv.org
-OCH₃, -OH Phenyl rings Electron-donating groups, tune optical properties and potential for H-bonding. researchgate.netchemrxiv.org

| Sn(IV)-butyl | Ester group replacement | Enhance antioxidant activity and redox properties. | mdpi.com |

Integration into Next-Generation Functional Materials

The inherent properties of this compound—a rigid conjugated system, good solubility, and chemical stability—make it a prime candidate for incorporation into advanced functional materials.

Future research should target its integration into:

Functional Polymers : A highly promising direction is the use of this compound derivatives as monomers in polymerization reactions. Following the example of ring-substituted tert-butyl phenylcyanoacrylates, which have been successfully copolymerized with styrene (B11656), derivatives of this compound could be used to create novel polymers with high refractive indices, specific thermal properties, or photo-responsive behavior. researchgate.netchemrxiv.org

Organic Electronics : The stilbene-like core is a well-known chromophore. Research on related intermediates has shown their utility in synthesizing non-fullerene acceptors for organic solar cells. mdpi.com The electronic properties of this compound and its derivatives should be systematically investigated for potential use as organic semiconductors, emitters in OLEDs, or components in organic photovoltaics.

Molecular Aggregates and Supramolecular Assemblies : The synthesis of complex tert-butyl-substituted porphyrazines has shown that such molecules can form stable H-type aggregates, which significantly alters their spectroscopic properties. nih.gov Research should explore the self-assembly and aggregation behavior of this compound derivatives, as controlling these intermolecular interactions is key to fabricating functional thin films for sensors and electronic devices. nih.gov

Expanding Computational Models for Predictive Design

Computational chemistry offers a powerful toolkit to accelerate the discovery and optimization of new molecules and materials, reducing the need for exhaustive trial-and-error experimentation.

Future computational efforts should focus on:

Predicting Antioxidant Activity : DFT models have been effectively used to evaluate the antioxidant mechanisms (e.g., electron transfer vs. hydrogen transfer) of similar phenolic esters. mdpi.com These models can calculate reaction free energies and rate constants, predicting how modifications, such as metallation, can improve radical scavenging efficiency. mdpi.com Such studies would be invaluable in assessing the potential of this compound derivatives in applications requiring oxidative stability.

Simulating Material Properties : Quantum-chemical calculations can predict the optoelectronic properties of molecules, including their UV-Vis spectra and frontier molecular orbital energies. nih.gov This allows for the in-silico screening of large libraries of virtual derivatives to identify candidates with desired characteristics for applications in organic electronics. Furthermore, these models can explain complex experimental observations, such as spectral shifts due to molecular aggregation. nih.gov

Microkinetic Modeling of Catalysis : Combining DFT with microkinetic modeling, as demonstrated for reactions over M-N-C catalysts, can reproduce experimental trends in product rates and selectivity. rsc.org Applying this integrated approach to the synthesis of this compound would enable the rational design of more efficient catalytic processes by identifying rate-limiting steps and catalyst deactivation pathways. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-tert-butyl 4-styrylbenzoate, and how can stereoselectivity be ensured during synthesis?

  • Methodological Answer : The synthesis typically involves a Heck coupling or Wittig reaction to introduce the styryl group. For stereoselectivity, reaction conditions such as temperature (e.g., 0–25°C) and catalysts (e.g., Pd(OAc)₂ for Heck reactions) must be optimized. Characterization via 1H^1H-NMR can confirm the (E)-configuration by observing coupling constants (J ≈ 16 Hz for trans double bonds) . Purity can be verified using HPLC with a C18 column (95% purity threshold) .

Q. How does the tert-butyl group influence the compound’s solubility and crystallinity?

  • Methodological Answer : The bulky tert-butyl group enhances solubility in non-polar solvents (e.g., hexane, toluene) due to steric hindrance but reduces crystallinity. X-ray diffraction (XRD) studies on analogous tert-butyl compounds show disrupted lattice packing, leading to amorphous phases. Solubility parameters can be calculated using Hansen solubility theory .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR identify substituents and confirm the (E)-isomer via vinyl proton coupling.
  • IR : Stretching frequencies for ester carbonyl (~1720 cm⁻¹) and styryl C=C (~1630 cm⁻¹) are key markers.
  • UV-Vis : Conjugation in the styryl group leads to λₐᵦₛ ~260–300 nm, useful for reaction monitoring .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., isomerization or decomposition) affect the stability of this compound under thermal or photolytic conditions?

  • Methodological Answer : Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition onset temperatures (e.g., ~150–200°C for tert-butyl esters). Photostability studies using UV irradiation (λ = 254–365 nm) in controlled atmospheres (N₂ vs. O₂) can quantify (E)→(Z) isomerization rates. DFT calculations predict activation energies for bond cleavage .

Q. What role does the tert-butyl group play in modulating electronic effects during catalytic reactions involving the styryl moiety?

  • Methodological Answer : The electron-donating tert-butyl group increases electron density in the benzene ring, as shown by Hammett substituent constants (σₚ ≈ -0.20). Cyclic voltammetry (CV) can measure redox potentials of the styryl group; tert-butyl substitution shifts reduction potentials by ~0.1–0.2 V compared to unsubstituted analogs .

Q. How can computational methods (e.g., DFT or MD simulations) predict the compound’s reactivity in complex reaction environments?

  • Methodological Answer :

  • DFT : Optimize geometries at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) for predicting sites of electrophilic/nucleophilic attack.
  • MD Simulations : Simulate solvation effects in polar/aprotic solvents to model aggregation behavior. Explicit solvent models are critical for accurate tert-butyl conformational analysis .

Data Contradiction Analysis

Q. Discrepancies in reported thermal stability values: How to resolve conflicts between experimental and computational data?

  • Methodological Answer : Cross-validate using multiple techniques:

  • Experimental : TGA-DSC under identical heating rates (e.g., 10°C/min).
  • Computational : Compare activation energies from Arrhenius plots (experimental) vs. DFT-calculated barriers. Discrepancies often arise from solvent interactions or impurities, which can be minimized via preparative HPLC purification .

Safety and Handling

Q. What safety protocols are critical for handling tert-butyl-containing compounds during high-temperature reactions?

  • Methodological Answer :

  • Use explosion-proof equipment (per NFPA 704 standards) and ground metal containers to prevent static discharge.
  • Store in inert atmospheres (Ar) at ≤-20°C to minimize peroxide formation. Safety data for analogous tert-butyl compounds indicate flash points ~100–150°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.